3-(4-methyl-1H-indol-1-yl)propanoic acid
Overview
Description
3-(4-methyl-1H-indol-1-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with a methyl group at the 4-position and a propanoic acid chain at the 1-position.
Biochemical Analysis
Biochemical Properties
3-(4-methyl-1H-indol-1-yl)propanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the metabolism of indole derivatives, such as cytochrome P450 enzymes . These interactions often result in the modulation of enzyme activity, leading to changes in the metabolic pathways of the cells. Additionally, this compound has been shown to bind to specific receptors, influencing cellular signaling pathways and gene expression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the expression of pro-inflammatory genes, thereby reducing inflammation in certain cell types . Moreover, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it can inhibit the activity of certain enzymes involved in the inflammatory response, leading to a decrease in inflammation . Additionally, this compound has been shown to activate specific signaling pathways that promote apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and anticancer activities . Its stability and efficacy may decrease over time, necessitating careful consideration of storage and handling conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of indole derivatives . This compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The metabolic pathways of this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects. The localization and accumulation of this compound can influence its activity and function within the cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-indol-1-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles . For instance, the reaction of 4-methylphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions can yield the desired indole derivative.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of acetic acid or hydrochloric acid as catalysts and refluxing the reaction mixture to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-(4-methyl-1H-indol-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives are studied for their roles in biological systems, including as signaling molecules and enzyme inhibitors.
Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-indol-1-yl)propanoic acid involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. For example, they can act as inhibitors of enzymes involved in cancer cell proliferation or as agonists/antagonists of neurotransmitter receptors . The specific pathways and targets depend on the structural modifications of the indole ring and the attached functional groups.
Comparison with Similar Compounds
Similar Compounds
3-(3-indolyl)propanoic acid: Similar in structure but lacks the methyl group at the 4-position.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but different functional groups.
Uniqueness
3-(4-methyl-1H-indol-1-yl)propanoic acid is unique due to the presence of the methyl group at the 4-position, which can influence its biological activity and chemical reactivity. This structural modification can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties compared to other indole derivatives .
Properties
IUPAC Name |
3-(4-methylindol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9-3-2-4-11-10(9)5-7-13(11)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASGHKFXXDYQMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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